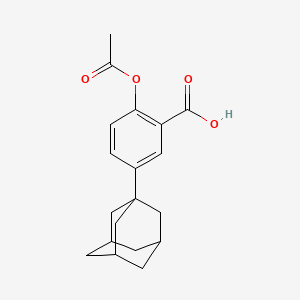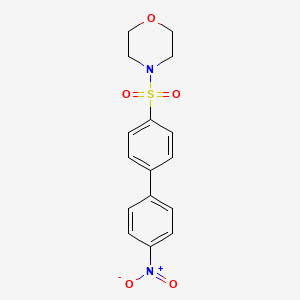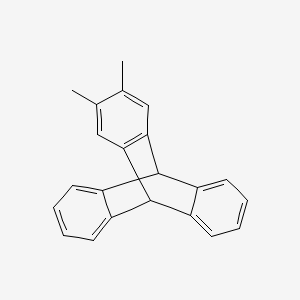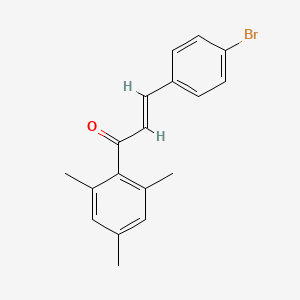![molecular formula C23H18BrN3O3 B11708473 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)
3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a brominated isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of Isoindoline: The isoindoline ring is formed through a cyclization reaction, often involving phthalic anhydride and ammonia.
Amidation: The final step involves the reaction of the brominated isoindoline with N-(2-methylphenyl)benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated site, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound is being explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Polymer Synthesis: It can be used in the synthesis of polymers with unique properties, such as enhanced thermal stability.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-{[(5-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE
- **3-{[(5-FLUORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE
Uniqueness
Bromine Substitution: The presence of a bromine atom in the isoindoline ring distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.
Enhanced Activity: The brominated compound may exhibit enhanced biological activity compared to its analogs due to the unique electronic effects of the bromine atom.
Propriétés
Formule moléculaire |
C23H18BrN3O3 |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-14-5-2-3-8-20(14)26-21(28)15-6-4-7-17(11-15)25-13-27-22(29)18-10-9-16(24)12-19(18)23(27)30/h2-12,25H,13H2,1H3,(H,26,28) |
Clé InChI |
XNHZLKRSJGCWNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
